ap-dUTP

描述

Structure

3D Structure

属性

IUPAC Name |

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIMXKBIBMKBL-IVZWLZJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3O14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stability of Aminopropargyl-dUTP in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propargylamino-2'-deoxyuridine-5'-triphosphate (aminopropargyl-dUTP) is a critical reagent in a multitude of molecular biology applications, including PCR, DNA sequencing, and the enzymatic synthesis of modified nucleic acids for downstream labeling via click chemistry. The integrity of this modified nucleotide in aqueous solutions is paramount for the success and reproducibility of these sensitive techniques. This technical guide provides a comprehensive analysis of the stability of aminopropargyl-dUTP, delving into its primary degradation pathways, the influence of key environmental factors, and recommended best practices for storage and handling. Furthermore, this guide furnishes detailed protocols for the analytical and functional assessment of aminopropargyl-dUTP stability, empowering researchers to ensure the quality and reliability of their experimental outcomes.

Introduction: The Significance of Aminopropargyl-dUTP in Modern Biosciences

Aminopropargyl-dUTP is a modified deoxyuridine triphosphate that contains a terminal alkyne group attached to the C5 position of the uracil base via a propargylamino linker. This alkyne moiety serves as a versatile handle for the post-synthetic modification of DNA through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry."[1] This two-step labeling strategy, where the modified nucleotide is first incorporated into DNA by a polymerase and then conjugated to a molecule of interest (e.g., a fluorophore, biotin, or a drug molecule), offers significant advantages over the direct enzymatic incorporation of bulky dye-labeled nucleotides.[2] The smaller size of the aminopropargyl modification results in more efficient incorporation by DNA polymerases, leading to higher labeling densities and more consistent results.[2]

The widespread use of aminopropargyl-dUTP in sensitive applications necessitates a thorough understanding of its stability in aqueous environments. Degradation of this critical reagent can lead to reduced incorporation efficiency, failed click chemistry reactions, and ultimately, compromised experimental data. This guide aims to provide researchers with the fundamental knowledge and practical tools to effectively manage the stability of their aminopropargyl-dUTP stocks.

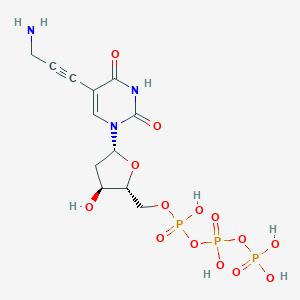

Chemical Structure and Inherent Stability

The aminopropargyl-dUTP molecule consists of three key components: the deoxyuridine monophosphate core, the triphosphate chain, and the C5-aminopropargyl modification. Each of these components exhibits different susceptibilities to degradation in aqueous solutions.

Figure 1: Core components of the aminopropargyl-dUTP molecule.

The inherent stability of the C5-alkyne modification on the pyrimidine ring is a key feature that contributes to the utility of aminopropargyl-dUTP. In fact, modifications at the C5 position of pyrimidines can enhance the biostability of the nucleoside.[3][4] The propargylamine linker itself is a stable organic compound under normal storage conditions.[1]

Primary Degradation Pathway: Hydrolysis of the Triphosphate Chain

The most significant route of degradation for aminopropargyl-dUTP in aqueous solution is the hydrolysis of the phosphoanhydride bonds in the triphosphate chain. This process is a non-enzymatic, chemical hydrolysis that proceeds sequentially, yielding aminopropargyl-dUDP (diphosphate) and subsequently aminopropargyl-dUMP (monophosphate), with the release of inorganic phosphate (Pi) at each step.

Figure 2: Hydrolytic degradation of the triphosphate chain.

This degradation is problematic because DNA polymerases specifically require the triphosphate form of the nucleotide for incorporation into a growing DNA strand. The energy released from the cleavage of the pyrophosphate (PPi) is the driving force for the formation of the phosphodiester bond.[5] Aminopropargyl-dUDP and -dUMP are not substrates for DNA polymerases and their accumulation in a stock solution will lead to a decrease in the effective concentration of the active nucleotide, resulting in reduced efficiency or complete failure of enzymatic reactions.

Factors Influencing the Stability of Aminopropargyl-dUTP

The rate of triphosphate hydrolysis is significantly influenced by several environmental factors. Understanding and controlling these factors is crucial for maximizing the shelf-life of aminopropargyl-dUTP solutions.

pH

The pH of the aqueous solution is a critical determinant of dNTP stability. Acidic conditions promote the hydrolysis of the phosphoanhydride bonds. The optimal pH for long-term storage of dNTP solutions is slightly alkaline, typically between 7.5 and 8.2.[6] Below this range, the rate of hydrolysis increases significantly. Therefore, it is imperative to store aminopropargyl-dUTP in a buffered solution to maintain a stable pH. Tris-HCl is a commonly used buffer for this purpose.

Temperature

As with most chemical reactions, the rate of dNTP hydrolysis is temperature-dependent. Higher temperatures accelerate the degradation process. For long-term storage, it is universally recommended to store dNTP solutions, including aminopropargyl-dUTP, at -20°C or lower.[3] While short-term exposure to ambient temperatures during shipping or experimental setup is generally acceptable, prolonged periods at room temperature should be avoided.[7]

It is also crucial to minimize the number of freeze-thaw cycles. Each cycle can introduce transient local changes in concentration and pH as the solution freezes and thaws, which can contribute to the degradation of the triphosphate chain.[8] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thawing of the main stock.

Buffer Composition

The composition of the storage buffer can also impact the stability of aminopropargyl-dUTP. While a buffering agent like Tris is essential for pH control, the presence of certain metal ions can influence the rate of hydrolysis. Divalent cations, such as Mg²⁺, which are essential cofactors for DNA polymerases, can also catalyze the hydrolysis of the triphosphate chain. For long-term storage, it is advisable to use a buffer with a chelating agent, such as EDTA, to sequester any contaminating divalent cations. A common and recommended storage buffer is TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

Recommended Storage and Handling Procedures

To ensure the long-term stability and performance of aminopropargyl-dUTP, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C for long-term storage. | Minimizes the rate of hydrolytic degradation. |

| Storage Buffer | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 (TE Buffer). | Maintains a stable, slightly alkaline pH and chelates divalent cations that can catalyze hydrolysis. |

| Aliquoting | Aliquot the stock solution into smaller, single-use volumes upon receipt. | Minimizes freeze-thaw cycles, which can accelerate degradation. |

| Handling | Thaw on ice and keep on ice during experimental setup. | Reduces exposure to higher temperatures, slowing down potential degradation. |

| Light Exposure | Store in the dark. | While the aminopropargyl group is not known to be particularly light-sensitive, it is good practice to protect all reagents from light. |

Experimental Assessment of Aminopropargyl-dUTP Stability

To experimentally verify the stability of aminopropargyl-dUTP stocks, a combination of analytical and functional assays should be employed.

Analytical Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different forms of aminopropargyl-dUTP (triphosphate, diphosphate, and monophosphate) in a solution. By monitoring the decrease in the triphosphate peak and the corresponding increase in the di- and monophosphate peaks over time under different storage conditions, a quantitative measure of stability can be obtained.

Ion-pair reversed-phase HPLC is a commonly used method for the separation of nucleotides. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium). The ion-pairing agent forms a neutral complex with the negatively charged phosphate groups of the nucleotides, allowing for their retention and separation on the reversed-phase column. The different number of phosphate groups on dUTP, dUDP, and dUMP results in different retention times, with the more polar (and less retained) dUMP eluting first, followed by dUDP, and then the most retained dUTP.

Objective: To quantify the degradation of aminopropargyl-dUTP into its di- and monophosphate forms over time under accelerated storage conditions.

Materials:

-

Aminopropargyl-dUTP solution

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 20 mM ammonium formate buffer, pH 3.7

-

Mobile Phase B: Acetonitrile

-

Diluent: 20 mM ammonium formate buffer, pH 3.7

-

Reference standards for aminopropargyl-dUTP, -dUDP, and -dUMP (if available)

Procedure:

-

Sample Preparation:

-

Prepare aliquots of the aminopropargyl-dUTP solution in the desired storage buffer (e.g., water, TE buffer).

-

Store the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.

-

Dilute the sample to a suitable concentration (e.g., 0.1 mM) with the diluent.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system and column with the initial mobile phase conditions.

-

Inject a fixed volume (e.g., 10 µL) of the prepared sample.

-

Run a gradient elution program to separate the components. An example gradient is as follows:

-

0-5 min: 0% B

-

5-25 min: 0-50% B

-

25-30 min: 50% B

-

30-35 min: 50-0% B

-

35-40 min: 0% B

-

-

Monitor the elution profile at the absorbance maximum of the uracil base (approximately 289 nm for aminopropargyl-dUTP).[9]

-

-

Data Analysis:

-

Identify the peaks corresponding to aminopropargyl-dUTP, -dUDP, and -dUMP based on their retention times (if standards are available) or by their expected elution order.

-

Integrate the peak areas for each component at each time point.

-

Calculate the percentage of remaining aminopropargyl-dUTP at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining aminopropargyl-dUTP versus time for each storage condition.

-

Figure 3: Workflow for an HPLC-based stability study.

Functional Assessment: PCR and Click Chemistry

While HPLC provides a quantitative measure of the chemical integrity of aminopropargyl-dUTP, a functional assay is essential to confirm that the nucleotide is still biologically active.

Principle: This assay assesses the ability of the stored aminopropargyl-dUTP to be efficiently incorporated into a DNA amplicon by a DNA polymerase.

Procedure:

-

Set up a series of PCR reactions using a standard template and primers.

-

In each reaction, use a dNTP mix where a portion or all of the dTTP is replaced with the aminopropargyl-dUTP from different storage conditions and time points.

-

Include positive (fresh aminopropargyl-dUTP) and negative (no template) controls.

-

Perform the PCR amplification.

-

Analyze the PCR products by agarose gel electrophoresis. A decrease in the intensity of the PCR product band with increasing storage time or temperature indicates a loss of functional aminopropargyl-dUTP.

Principle: This assay confirms that the alkyne group on the incorporated aminopropargyl-dUTP is intact and available for click chemistry.

Procedure:

-

Purify the PCR products from the functional assay described above.

-

Perform a click chemistry reaction by incubating the purified, aminopropargyl-dUTP-containing DNA with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).

-

Analyze the reaction products by agarose gel electrophoresis and visualize the gel using a fluorescence imager. A strong fluorescent signal from the DNA band indicates that the aminopropargyl-dUTP was successfully incorporated and that the alkyne group is functional.

Conclusion

The stability of aminopropargyl-dUTP in aqueous solution is a critical factor for the success of numerous molecular biology applications. The primary degradation pathway is the hydrolysis of the triphosphate chain, a process that is accelerated by acidic pH and elevated temperatures. By adhering to the recommended storage and handling procedures outlined in this guide, including storage at -20°C or below in a slightly alkaline buffered solution (pH 7.5-8.0) and minimizing freeze-thaw cycles, researchers can significantly extend the shelf-life of this valuable reagent. Regular assessment of aminopropargyl-dUTP quality using a combination of analytical techniques like HPLC and functional assays such as PCR and click chemistry will ensure the reliability and reproducibility of experimental results.

References

-

Bioline. (n.d.). Definitive Guide to dNTPs. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Propargylamino-dUTP. Retrieved from [Link]

-

Stack Exchange. (2016, August 30). What is the half-life of dNTPs at 95 °C? Biology Stack Exchange. Retrieved from [Link]

- Egli, M., et al. (2016). Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides. The Journal of Organic Chemistry, 81(7), 2804–2816.

- Kondo, N., et al. (2004). Biochemical Characterization of TT1383 from Thermus thermophilus Identifies a Novel dNTP Triphosphohydrolase Activity Stimulated by dATP and dTTP. The Journal of Biochemistry, 136(2), 233–241.

- Kornberg, A. (1980).

- Larsson, G., et al. (2022). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 50(2), e10.

- Menová, P., et al. (2012). Synthesis of 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine 2'-Deoxyribonucleoside Triphosphates and Their Polymerase-Catalyzed Incorporation into DNA. Current Protocols in Nucleic Acid Chemistry, 48(1), 1.25.1–1.25.25.

- Bohl, C. E., et al. (2005). α,β-Methylene-2'-deoxynucleoside 5'-triphosphates as non-cleavable substrates for DNA polymerases: Isolation, characterization, and stability studies of novel 2'-deoxycyclonucleosides, 3,5'. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 491–496.

- Hirmondó, R., et al. (2023). Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP. International Journal of Molecular Sciences, 24(24), 17469.

-

ResearchGate. (2013, November 19). Why does PCR fail with dNTPs as they get old? Retrieved from [Link]

- Rüştü, T., & Rackham, O. (2020). Modifications at the C(5) position of pyrimidine nucleosides. Most Wiedzy.

-

Trivitron Healthcare. (2024, April 1). How To Store Oligonucleotides For Greatest Stability? Retrieved from [Link]

- U.S. Patent No. US20160186241A1. (2016). Buffers for the stable storage of nucleic acids.

- Vértessy, B. G., & Toth, J. (2009). Keeping uracil out of DNA: physiological role, structure and catalytic mechanism of dUTPases. Accounts of chemical research, 42(1), 97–106.

- Wang, Z., et al. (2018). Polymerase synthesis of four-base DNA from two stable dimeric nucleotides. Nucleic Acids Research, 46(15), 7645–7655.

-

Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Sági, J., et al. (2001). C5-substituted dUTP derivatives as substrates for DNA polymerases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 549-553.

- Fogg, M. J., et al. (2002). Archaeal dUTPase enhances PCR amplifications with archaeal DNA polymerases by preventing dUTP incorporation. Nucleic acids research, 30(16), e84.

- S. Patra, et al. (2021). Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. Molecules, 26(8), 2217.

- S. A. L. Rousseaux, et al. (2023). Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency. International Journal of Molecular Sciences, 24(17), 13538.

- S. K. Singh, et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 549-565.

- M. W. Dong. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- European Medicines Agency. (2023, July 13).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- S. M. Said, et al. (2022). Development and validation of an HPLC-UV method for purity determination of DNA. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

- A. V. Lebedev, et al. (2006). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research, 34(16), e113.

- M. V. Pokrovsky, et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry, 32(7), 1848–1857.

- P. A. Piccirilli, et al. (2019). Polymerase synthesis of four-base DNA from two stable dimeric nucleotides. Proceedings of the National Academy of Sciences, 116(37), 18302-18307.

- A. Chabes, et al. (2007). Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae. Proceedings of the National Academy of Sciences, 104(4), 1137-1142.

- R. M. Schaaper, & C. K. Mathews. (2015). Extreme dNTP Pool Changes and Hypermutability in dcd ndk Strains. Journal of Bacteriology, 198(5), 819-826.

- M. Levy, & S. L. Miller. (1998). The stability of the RNA bases: implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938.

- R. Wolfenden, & M. J. Snider. (2001). The depth of chemical time and the power of enzymes as catalysts. Accounts of chemical research, 34(12), 938-945.

- L. A. M. van den Broek, et al. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Technology, 41(8), 34-39.

-

Jena Bioscience. (n.d.). 5-Propargylamino-dUTP, Amine-modified Nucleotides for DNA Labeling. Retrieved from [Link]

- A. M. S. S. et al. (2021). Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its degradation products by UHPLC-PDA-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.

- S. H. Hansen, et al. (2009). HPLC Method Development for Pharmaceuticals. John Wiley & Sons.

- L. R. Snyder, J. J. Kirkland, & J. W. Dolan. (2010).

- D. A. Skoog, D. M. West, F. J. Holler, & S. R. Crouch. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.

- J. Swarbrick. (2006). Encyclopedia of Pharmaceutical Technology. CRC press.

- M. W. Dong. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.

- S. Ahuja, & H. Rasmussen. (2007). HPLC Method Development for Pharmaceuticals. Academic Press.

- Y. V. Kazakevich, & R. LoBrutto. (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.

- P. R. Haddad, & P. E. Jackson. (1990).

- M. T. W. Hearn. (2009).

- B. A. Olsen, & B. K. Mader. (2011). Handbook of Stability Testing in Pharmaceutical Development. Springer.

- K. Huynh-Ba. (2008). Handbook of Stability Testing in Pharmaceutical Development: Regulations, Methodologies, and Best Practices. Springer Science & Business Media.

- S. Singh, & M. Bakshi. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

- J. T. Carstensen, & C. T. Rhodes. (2000). Drug stability: principles and practices. CRC press.

- P. A. Maggard. (2003). Pharmaceutical analysis. Analytical chemistry, 75(12), 2785-2798.

- S. Görög. (2018).

- D. R. Jenke. (1996). Chromatographic method validation: a review of current practices and procedures. II. Guidelines for primary validation parameters.

- A. H. Ullah, & H. C. M. W. Iv. (1999). Handbook of analysis of active compounds in functional foods. CRC press.

- S. C. Moldoveanu, & V. David. (2015).

- R. E. Majors. (2002). The 100 most-asked questions in HPLC. LC-GC North America, 20(11), 1024-1040.

- J. W. Dolan. (2002). Common questions in HPLC. LC-GC North America, 20(6), 544-549.

- M. E. Swartz. (2005). HPLC detectors: a brief review.

- I. S. Lurie, & J. D. Wittwer. (1983). High-performance liquid chromatography in forensic chemistry. American Chemical Society.

- P. D. G. Dean, W. S. Johnson, & F. A. Middle. (1985). Affinity chromatography: a practical approach. IRL press.

- R. K. Scopes. (1987). Protein purification: principles and practice. Springer-Verlag.

- D. M. Bollag, M. D. Rozycki, & S. J. Edelstein. (1996). Protein methods. Wiley-Liss.

- R. L. Cunico, K. M. Gooding, & T. Wehr. (1998). Basic HPLC and CE of biomolecules.

- S. F. A. Van der Wal. (1985).

- V. R. Meyer. (2010).

- N. A. Parris. (1984).

- H. Engelhardt. (2012). Practice of high performance liquid chromatography: application, equipment and quantitative analysis. Springer Science & Business Media.

- K. K. Unger. (1979). Porous silica: its properties and use as support in column liquid chromatography. Elsevier Scientific Publishing Company.

- C. F. Poole, & S. K. Poole. (1991).

- R. P. W. Scott. (1996). Tandem techniques. Wiley.

- J. R. Chapman. (1993). Practical organic mass spectrometry: a guide for chemical and biochemical analysis. Wiley.

- E. De Hoffmann, & V. Stroobant. (2007).

- J. T. Watson, & O. D. Sparkman. (2007).

- J. H. Gross. (2004). Mass spectrometry: a textbook. Springer.

- K. Downard. (2004). Mass spectrometry: a foundation course. Royal Society of Chemistry.

- F. W. McLafferty, & F. Tureček. (1993). Interpretation of mass spectra. University Science Books.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, & D. L. Bryce. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- D. L. Pavia, G. M. Lampman, G. S. Kriz, & J. R. Vyvyan. (2014). Introduction to spectroscopy. Cengage learning.

- R. J. Hamilton. (2012). HPLC for food scientists. Springer Science & Business Media.

- S. Nielsen. (2010). Food analysis. Springer Science & Business Media.

- L. M. L. Nollet. (2004).

- Y. H. Hui. (2006). Handbook of food science, technology, and engineering. CRC press.

- S. Otles. (2009). Handbook of food analysis instruments. CRC press.

- R. A. Meyers. (2000).

- J. C. Lindon, J. K. Nicholson, & I. D. Wilson. (2000).

- R. Kellner, J. M. Mermet, M. Otto, & H. M. Widmer. (2004). Analytical chemistry: a modern approach to analytical science. Wiley-VCH.

- G. D. Christian. (2004). Analytical chemistry. John Wiley & Sons.

- D. C. Harris. (2010).

- D. A. Skoog, F. J. Holler, & S. R. Crouch. (2017). Principles of instrumental analysis. Cengage learning.

- H. H. Willard, L. L. Merritt, J. A. Dean, & F. A. Settle. (1988). Instrumental methods of analysis. Wadsworth Publishing Company.

- J. D. Ingle, & S. R. Crouch. (1988). Spectrochemical analysis. Prentice Hall.

- G. H. Jeffery, J. Bassett, J. Mendham, & R. C. Denney. (1989). Vogel's textbook of quantitative chemical analysis. Longman Scientific & Technical.

- R. Kellner, J. M. Mermet, M. Otto, M. Valcárcel, & H. M. Widmer. (1998). Analytical chemistry. Wiley-VCH.

- A. I. Vogel, A. R. Tatchell, B. S. Furnis, A. J. Hannaford, & P. W. G. Smith. (1996). Vogel's textbook of practical organic chemistry. Pearson Education.##

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propargylamino-2'-deoxyuridine-5'-triphosphate (aminopropargyl-dUTP) is a critical reagent in a multitude of molecular biology applications, including PCR, DNA sequencing, and the enzymatic synthesis of modified nucleic acids for downstream labeling via click chemistry. The integrity of this modified nucleotide in aqueous solutions is paramount for the success and reproducibility of these sensitive techniques. This technical guide provides a comprehensive analysis of the stability of aminopropargyl-dUTP, delving into its primary degradation pathways, the influence of key environmental factors, and recommended best practices for storage and handling. Furthermore, this guide furnishes detailed protocols for the analytical and functional assessment of aminopropargyl-dUTP stability, empowering researchers to ensure the quality and reliability of their experimental outcomes.

Introduction: The Significance of Aminopropargyl-dUTP in Modern Biosciences

Aminopropargyl-dUTP is a modified deoxyuridine triphosphate that contains a terminal alkyne group attached to the C5 position of the uracil base via a propargylamino linker. This alkyne moiety serves as a versatile handle for the post-synthetic modification of DNA through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry"[1]. This two-step labeling strategy, where the modified nucleotide is first incorporated into DNA by a polymerase and then conjugated to a molecule of interest (e.g., a fluorophore, biotin, or a drug molecule), offers significant advantages over the direct enzymatic incorporation of bulky dye-labeled nucleotides[2]. The smaller size of the aminopropargyl modification results in more efficient incorporation by DNA polymerases, leading to higher labeling densities and more consistent results[2].

The widespread use of aminopropargyl-dUTP in sensitive applications necessitates a thorough understanding of its stability in aqueous environments. Degradation of this critical reagent can lead to reduced incorporation efficiency, failed click chemistry reactions, and ultimately, compromised experimental data. This guide aims to provide researchers with the fundamental knowledge and practical tools to effectively manage the stability of their aminopropargyl-dUTP stocks.

Chemical Structure and Inherent Stability

The aminopropargyl-dUTP molecule consists of three key components: the deoxyuridine monophosphate core, the triphosphate chain, and the C5-aminopropargyl modification. Each of these components exhibits different susceptibilities to degradation in aqueous solutions.

Figure 1: Core components of the aminopropargyl-dUTP molecule.

The inherent stability of the C5-alkyne modification on the pyrimidine ring is a key feature that contributes to the utility of aminopropargyl-dUTP. In fact, modifications at the C5 position of pyrimidines can enhance the biostability of the nucleoside[3][4]. The propargylamine linker itself is a stable organic compound under normal storage conditions[1].

Primary Degradation Pathway: Hydrolysis of the Triphosphate Chain

The most significant route of degradation for aminopropargyl-dUTP in aqueous solution is the hydrolysis of the phosphoanhydride bonds in the triphosphate chain. This process is a non-enzymatic, chemical hydrolysis that proceeds sequentially, yielding aminopropargyl-dUDP (diphosphate) and subsequently aminopropargyl-dUMP (monophosphate), with the release of inorganic phosphate (Pi) at each step.

Figure 2: Hydrolytic degradation of the triphosphate chain.

This degradation is problematic because DNA polymerases specifically require the triphosphate form of the nucleotide for incorporation into a growing DNA strand. The energy released from the cleavage of the pyrophosphate (PPi) is the driving force for the formation of the phosphodiester bond[5]. Aminopropargyl-dUDP and -dUMP are not substrates for DNA polymerases and their accumulation in a stock solution will lead to a decrease in the effective concentration of the active nucleotide, resulting in reduced efficiency or complete failure of enzymatic reactions.

Factors Influencing the Stability of Aminopropargyl-dUTP

The rate of triphosphate hydrolysis is significantly influenced by several environmental factors. Understanding and controlling these factors is crucial for maximizing the shelf-life of aminopropargyl-dUTP solutions.

pH

The pH of the aqueous solution is a critical determinant of dNTP stability. Acidic conditions promote the hydrolysis of the phosphoanhydride bonds. The optimal pH for long-term storage of dNTP solutions is slightly alkaline, typically between 7.5 and 8.2[6]. Below this range, the rate of hydrolysis increases significantly. Therefore, it is imperative to store aminopropargyl-dUTP in a buffered solution to maintain a stable pH. Tris-HCl is a commonly used buffer for this purpose.

Temperature

As with most chemical reactions, the rate of dNTP hydrolysis is temperature-dependent. Higher temperatures accelerate the degradation process. For long-term storage, it is universally recommended to store dNTP solutions, including aminopropargyl-dUTP, at -20°C or lower[3]. While short-term exposure to ambient temperatures during shipping or experimental setup is generally acceptable, prolonged periods at room temperature should be avoided[7].

It is also crucial to minimize the number of freeze-thaw cycles. Each cycle can introduce transient local changes in concentration and pH as the solution freezes and thaws, which can contribute to the degradation of the triphosphate chain[8]. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thawing of the main stock.

Buffer Composition

The composition of the storage buffer can also impact the stability of aminopropargyl-dUTP. While a buffering agent like Tris is essential for pH control, the presence of certain metal ions can influence the rate of hydrolysis. Divalent cations, such as Mg²⁺, which are essential cofactors for DNA polymerases, can also catalyze the hydrolysis of the triphosphate chain. For long-term storage, it is advisable to use a buffer with a chelating agent, such as EDTA, to sequester any contaminating divalent cations. A common and recommended storage buffer is TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

Recommended Storage and Handling Procedures

To ensure the long-term stability and performance of aminopropargyl-dUTP, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C for long-term storage. | Minimizes the rate of hydrolytic degradation. |

| Storage Buffer | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 (TE Buffer). | Maintains a stable, slightly alkaline pH and chelates divalent cations that can catalyze hydrolysis. |

| Aliquoting | Aliquot the stock solution into smaller, single-use volumes upon receipt. | Minimizes freeze-thaw cycles, which can accelerate degradation. |

| Handling | Thaw on ice and keep on ice during experimental setup. | Reduces exposure to higher temperatures, slowing down potential degradation. |

| Light Exposure | Store in the dark. | While the aminopropargyl group is not known to be particularly light-sensitive, it is good practice to protect all reagents from light. |

Experimental Assessment of Aminopropargyl-dUTP Stability

To experimentally verify the stability of aminopropargyl-dUTP stocks, a combination of analytical and functional assays should be employed.

Analytical Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different forms of aminopropargyl-dUTP (triphosphate, diphosphate, and monophosphate) in a solution. By monitoring the decrease in the triphosphate peak and the corresponding increase in the di- and monophosphate peaks over time under different storage conditions, a quantitative measure of stability can be obtained.

Ion-pair reversed-phase HPLC is a commonly used method for the separation of nucleotides. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium). The ion-pairing agent forms a neutral complex with the negatively charged phosphate groups of the nucleotides, allowing for their retention and separation on the reversed-phase column. The different number of phosphate groups on dUTP, dUDP, and dUMP results in different retention times, with the more polar (and less retained) dUMP eluting first, followed by dUDP, and then the most retained dUTP.

Objective: To quantify the degradation of aminopropargyl-dUTP into its di- and monophosphate forms over time under accelerated storage conditions.

Materials:

-

Aminopropargyl-dUTP solution

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 20 mM ammonium formate buffer, pH 3.7

-

Mobile Phase B: Acetonitrile

-

Diluent: 20 mM ammonium formate buffer, pH 3.7

-

Reference standards for aminopropargyl-dUTP, -dUDP, and -dUMP (if available)

Procedure:

-

Sample Preparation:

-

Prepare aliquots of the aminopropargyl-dUTP solution in the desired storage buffer (e.g., water, TE buffer).

-

Store the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.

-

Dilute the sample to a suitable concentration (e.g., 0.1 mM) with the diluent.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system and column with the initial mobile phase conditions.

-

Inject a fixed volume (e.g., 10 µL) of the prepared sample.

-

Run a gradient elution program to separate the components. An example gradient is as follows:

-

0-5 min: 0% B

-

5-25 min: 0-50% B

-

25-30 min: 50% B

-

30-35 min: 50-0% B

-

35-40 min: 0% B

-

-

Monitor the elution profile at the absorbance maximum of the uracil base (approximately 289 nm for aminopropargyl-dUTP)[9].

-

-

Data Analysis:

-

Identify the peaks corresponding to aminopropargyl-dUTP, -dUDP, and -dUMP based on their retention times (if standards are available) or by their expected elution order.

-

Integrate the peak areas for each component at each time point.

-

Calculate the percentage of remaining aminopropargyl-dUTP at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining aminopropargyl-dUTP versus time for each storage condition.

-

Figure 3: Workflow for an HPLC-based stability study.

Functional Assessment: PCR and Click Chemistry

While HPLC provides a quantitative measure of the chemical integrity of aminopropargyl-dUTP, a functional assay is essential to confirm that the nucleotide is still biologically active.

Principle: This assay assesses the ability of the stored aminopropargyl-dUTP to be efficiently incorporated into a DNA amplicon by a DNA polymerase.

Procedure:

-

Set up a series of PCR reactions using a standard template and primers.

-

In each reaction, use a dNTP mix where a portion or all of the dTTP is replaced with the aminopropargyl-dUTP from different storage conditions and time points.

-

Include positive (fresh aminopropargyl-dUTP) and negative (no template) controls.

-

Perform the PCR amplification.

-

Analyze the PCR products by agarose gel electrophoresis. A decrease in the intensity of the PCR product band with increasing storage time or temperature indicates a loss of functional aminopropargyl-dUTP.

Principle: This assay confirms that the alkyne group on the incorporated aminopropargyl-dUTP is intact and available for click chemistry.

Procedure:

-

Purify the PCR products from the functional assay described above.

-

Perform a click chemistry reaction by incubating the purified, aminopropargyl-dUTP-containing DNA with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).

-

Analyze the reaction products by agarose gel electrophoresis and visualize the gel using a fluorescence imager. A strong fluorescent signal from the DNA band indicates that the aminopropargyl-dUTP was successfully incorporated and that the alkyne group is functional.

Conclusion

The stability of aminopropargyl-dUTP in aqueous solution is a critical factor for the success of numerous molecular biology applications. The primary degradation pathway is the hydrolysis of the triphosphate chain, a process that is accelerated by acidic pH and elevated temperatures. By adhering to the recommended storage and handling procedures outlined in this guide, including storage at -20°C or below in a slightly alkaline buffered solution (pH 7.5-8.0) and minimizing freeze-thaw cycles, researchers can significantly extend the shelf-life of this valuable reagent. Regular assessment of aminopropargyl-dUTP quality using a combination of analytical techniques like HPLC and functional assays such as PCR and click chemistry will ensure the reliability and reproducibility of experimental results.

References

-

Bioline. (n.d.). Definitive Guide to dNTPs. Retrieved from [Link]

-

Bohl, C. E., et al. (2005). α,β-Methylene-2'-deoxynucleoside 5'-triphosphates as non-cleavable substrates for DNA polymerases: Isolation, characterization, and stability studies of novel 2'-deoxycyclonucleosides, 3,5'. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 491–496.

-

Chabes, A., et al. (2007). Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae. Proceedings of the National Academy of Sciences, 104(4), 1137-1142.

-

Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

-

Egli, M., et al. (2016). Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides. The Journal of Organic Chemistry, 81(7), 2804–2816.

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

-

Fogg, M. J., et al. (2002). Archaeal dUTPase enhances PCR amplifications with archaeal DNA polymerases by preventing dUTP incorporation. Nucleic acids research, 30(16), e84.

-

Hirmondó, R., et al. (2023). Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP. International Journal of Molecular Sciences, 24(24), 17469.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

-

Jena Bioscience. (n.d.). 5-Propargylamino-dUTP. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Propargylamino-dUTP, Amine-modified Nucleotides for DNA Labeling. Retrieved from [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

-

Kondo, N., et al. (2004). Biochemical Characterization of TT1383 from Thermus thermophilus Identifies a Novel dNTP Triphosphohydrolase Activity Stimulated by dATP and dTTP. The Journal of Biochemistry, 136(2), 233–241.

-

Kornberg, A. (1980). DNA Replication. W. H. Freeman.

-

Larsson, G., et al. (2022). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 50(2), e10.

-

Lebedev, A. V., et al. (2006). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research, 34(16), e113.

-

Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938.

-

Menová, P., et al. (2012). Synthesis of 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine 2'-Deoxyribonucleoside Triphosphates and Their Polymerase-Catalyzed Incorporation into DNA. Current Protocols in Nucleic Acid Chemistry, 48(1), 1.25.1–1.25.25.

-

Patra, S., et al. (2021). Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. Molecules, 26(8), 2217.

-

Piccirilli, P. A., et al. (2019). Polymerase synthesis of four-base DNA from two stable dimeric nucleotides. Proceedings of the National Academy of Sciences, 116(37), 18302-18307.

-

Pokrovsky, M. V., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry, 32(7), 1848–1857.

-

ResearchGate. (2013, November 19). Why does PCR fail with dNTPs as they get old? Retrieved from [Link]

-

Rousseaux, S. A. L., et al. (2023). Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency. International Journal of Molecular Sciences, 24(17), 13538.

-

Rüştü, T., & Rackham, O. (2020). Modifications at the C(5) position of pyrimidine nucleosides. Most Wiedzy.

-

Sági, J., et al. (2001). C5-substituted dUTP derivatives as substrates for DNA polymerases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 549-553.

-

Said, S. M., et al. (2022). Development and validation of an HPLC-UV method for purity determination of DNA. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

-

Schaaper, R. M., & Mathews, C. K. (2015). Extreme dNTP Pool Changes and Hypermutability in dcd ndk Strains. Journal of Bacteriology, 198(5), 819-826.

-

Singh, S. K., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 549-565.

-

Stack Exchange. (2016, August 30). What is the half-life of dNTPs at 95 °C? Biology Stack Exchange. Retrieved from [Link]

-

Trivitron Healthcare. (2024, April 1). How To Store Oligonucleotides For Greatest Stability? Retrieved from [Link]

-

U.S. Patent No. US20160186241A1. (2016). Buffers for the stable storage of nucleic acids.

-

van den Broek, L. A. M., et al. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Technology, 41(8), 34-39.

-

Vértessy, B. G., & Toth, J. (2009). Keeping uracil out of DNA: physiological role, structure and catalytic mechanism of dUTPases. Accounts of chemical research, 42(1), 97–106.

-

Wang, Z., et al. (2018). Polymerase synthesis of four-base DNA from two stable dimeric nucleotides. Nucleic Acids Research, 46(15), 7645–7655.

-

Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]

-

Wolfenden, R., & Snider, M. J. (2001). The depth of chemical time and the power of enzymes as catalysts. Accounts of chemical research, 34(12), 938-945.

-

S. M. Said, et al. (2021). Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its degradation products by UHPLC-PDA-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.

-

S. H. Hansen, et al. (2009). HPLC Method Development for Pharmaceuticals. John Wiley & Sons.

-

L. R. Snyder, J. J. Kirkland, & J. W. Dolan. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

-

D. A. Skoog, D. M. West, F. J. Holler, & S. R. Crouch. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.

-

J. Swarbrick. (2006). Encyclopedia of Pharmaceutical Technology. CRC press.

-

M. W. Dong. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.

-

S. Ahuja, & H. Rasmussen. (2007). HPLC Method Development for Pharmaceuticals. Academic Press.

-

Y. V. Kazakevich, & R. LoBrutto. (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.

-

P. R. Haddad, & P. E. Jackson. (1990). Ion Chromatography: Principles and Applications. Elsevier.

-

M. T. W. Hearn. (2009). Ion-Pair Chromatography. CRC Press.

-

B. A. Olsen, & B. K. Mader. (2011). Handbook of Stability Testing in Pharmaceutical Development. Springer.

-

K. Huynh-Ba. (2008). Handbook of Stability Testing in Pharmaceutical Development: Regulations, Methodologies, and Best Practices. Springer Science & Business Media.

-

S. Singh, & M. Bakshi. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

-

J. T. Carstensen, & C. T. Rhodes. (2000). Drug stability: principles and practices. CRC press.

-

P. A. Maggard. (2003). Pharmaceutical analysis. Analytical chemistry, 75(12), 2785-2798.

-

S. Görög. (2018). Identification and determination of impurities in drugs. Elsevier.

-

D. R. Jenke. (1996). Chromatographic method validation: a review of current practices and procedures. II. Guidelines for primary validation parameters. Journal of liquid chromatography & related technologies, 19(5), 737-757.

-

A. H. Ullah, & H. C. M. W. Iv. (1999). Handbook of analysis of active compounds in functional foods. CRC press.

-

S. C. Moldoveanu, & V. David. (2015). Sample preparation in chromatography. Elsevier.

-

R. E. Majors. (2002). The 100 most-asked questions in HPLC. LC-GC North America, 20(11), 1024-1040.

-

J. W. Dolan. (2002). Common questions in HPLC. LC-GC North America, 20(6), 544-549.

-

M. E. Swartz. (2005). HPLC detectors: a brief review. Journal of liquid chromatography & related technologies, 28(7-8), 1253-1263.

-

I. S. Lurie, & J. D. Wittwer. (1983). High-performance liquid chromatography in forensic chemistry. American Chemical Society.

-

P. D. G. Dean, W. S. Johnson, & F. A. Middle. (1985). Affinity chromatography: a practical approach. IRL press.

-

R. K. Scopes. (1987). Protein purification: principles and practice. Springer-Verlag.

-

D. M. Bollag, M. D. Rozycki, & S. J. Edelstein. (1996). Protein methods. Wiley-Liss.

-

R. L. Cunico, K. M. Gooding, & T. Wehr. (1998). Basic HPLC and CE of biomolecules. Bay Bioanalytical Laboratory.

-

S. F. A. Van der Wal. (1985). Practical aspects of high-performance liquid chromatography. Elsevier.

-

V. R. Meyer. (2010). Practical high-performance liquid chromatography. John Wiley & Sons.

-

N. A. Parris. (1984). Instrumental liquid chromatography: a practical manual on high-performance liquid chromatographic methods. Elsevier.

-

H. Engelhardt. (2012). Practice of high performance liquid chromatography: application, equipment and quantitative analysis. Springer Science & Business Media.

-

K. K. Unger. (1979). Porous silica: its properties and use as support in column liquid chromatography. Elsevier Scientific Publishing Company.

-

C. F. Poole, & S. K. Poole. (1991). Chromatography today. Elsevier.

-

R. P. W. Scott. (1996). Tandem techniques. Wiley.

-

J. R. Chapman. (1993). Practical organic mass spectrometry: a guide for chemical and biochemical analysis. Wiley.

-

E. De Hoffmann, & V. Stroobant. (2007). Mass spectrometry: principles and applications. John Wiley & Sons.

-

J. T. Watson, & O. D. Sparkman. (2007). Introduction to mass spectrometry: instrumentation, applications, and strategies for data interpretation. John Wiley & Sons.

-

J. H. Gross. (2004). Mass spectrometry: a textbook. Springer.

-

K. Downard. (2004). Mass spectrometry: a foundation course. Royal Society of Chemistry.

-

F. W. McLafferty, & F. Tureček. (1993). Interpretation of mass spectra. University Science Books.

-

R. M. Silverstein, F. X. Webster, D. J. Kiemle, & D. L. Bryce. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

D. L. Pavia, G. M. Lampman, G. S. Kriz, & J. R. Vyvyan. (2014). Introduction to spectroscopy. Cengage learning.

-

R. J. Hamilton. (2012). HPLC for food scientists. Springer Science & Business Media.

-

S. Nielsen. (2010). Food analysis. Springer Science & Business Media.

-

L. M. L. Nollet. (2004). Handbook of food analysis: Physical characterization and nutrient analysis. CRC press.

-

Y. H. Hui. (2006). Handbook of food science, technology, and engineering. CRC press.

-

S. Otles. (2009). Handbook of food analysis instruments. CRC press.

-

R. A. Meyers. (2000). Encyclopedia of analytical chemistry: applications, theory and instrumentation. Wiley.

-

J. C. Lindon, J. K. Nicholson, & I. D. Wilson. (2000). Handbook of analytical separations. Elsevier.

-

R. Kellner, J. M. Mermet, M. Otto, & H. M. Widmer. (2004). Analytical chemistry: a modern approach to analytical science. Wiley-VCH.

-

G. D. Christian. (2004). Analytical chemistry. John Wiley & Sons.

-

D. C. Harris. (2010). Quantitative chemical analysis. Macmillan.

-

D. A. Skoog, F. J. Holler, & S. R. Crouch. (2017). Principles of instrumental analysis. Cengage learning.

-

H. H. Willard, L. L. Merritt, J. A. Dean, & F. A. Settle. (1988). Instrumental methods of analysis. Wadsworth Publishing Company.

-

J. D. Ingle, & S. R. Crouch. (1988). Spectrochemical analysis. Prentice Hall.

-

G. H. Jeffery, J. Bassett, J. Mendham, & R. C. Denney. (1989). Vogel's textbook of quantitative chemical analysis. Longman Scientific & Technical.

-

R. Kellner, J. M. Mermet, M. Otto, M. Valcárcel, & H. M. Widmer. (1998). Analytical chemistry. Wiley-VCH.

-

A. I. Vogel, A. R. Tatchell, B. S. Furnis, A. J. Hannaford, & P. W. G. Smith. (1996). Vogel's textbook of practical organic chemistry. Pearson Education.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Aminopropargyl dUTP [5-Propargylamino-2'-deoxyuridine-5'-triphosphate] | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. C5 methylation confers accessibility, stability and selectivity to picrotoxinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. bioline.com [bioline.com]

- 7. Accelerated Stability Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. neb.com [neb.com]

Technical Guide: Steric & Thermodynamic Mechanics of ap-dUTP in Modified DNA

Executive Summary

The modification of DNA with 5-(3-aminopropargyl)-2'-deoxyuridine (ap-dUTP) represents a cornerstone in modern aptamer discovery (SELEX) and nucleic acid therapeutics. Unlike standard nucleotides, ap-dUTP introduces a rigid alkyne linker projecting a primary amine into the major groove. This guide dissects the steric and thermodynamic consequences of this modification. It provides a blueprint for researchers to leverage the enhanced stacking interactions of the propargyl arm while navigating the steric gating mechanisms of high-fidelity DNA polymerases.

Structural Mechanics: The Propargyl Arm

The defining feature of ap-dUTP is the C5-substitution on the uracil base. Understanding the geometry of this arm is prerequisite to predicting its behavior in duplex DNA and enzymatic active sites.

The Rigid Alkyne Scaffold

The propargyl group contains an internal alkyne (

-

Major Groove Projection: Unlike flexible alkyl linkers (e.g., amino-allyl), the propargyl arm does not fold back easily into the helix. It extends ~5-6 Å into the major groove.

-

Steric Consequence: This projection creates a "bristled" DNA surface. While it prevents interference with Watson-Crick base pairing (which occurs on the opposite face of the pyrimidine), it significantly alters the hydration spine of the major groove.

Graphviz Visualization: Steric Pathway

The following diagram illustrates the causal pathway from chemical modification to structural outcome.

Figure 1: Mechanistic pathway of ap-dUTP steric effects. The rigid alkyne linker drives both thermodynamic stabilization (stacking) and enzymatic resistance (steric clash).

Thermodynamic Impact ( and Stability)

Contrary to the intuition that "bulk destabilizes," the propargyl arm is a potent stabilizer of DNA duplexes. This is a critical feature for developing high-affinity reagents like SOMamers (Slow Off-rate Modified Aptamers).

The Stacking Effect

The

-

Contribution: On average, each substitution of dT with C5-propynyl-dU (a structural analog) increases the melting temperature (

-

Mechanism: The planar alkyne moiety extends the stacking surface area of the pyrimidine ring.

Electrostatic Contributions

At physiological pH (7.4), the terminal primary amine is protonated (

-

Bridging Waters: Crystallographic studies suggest that these amines can form hydrogen bond networks with bridging water molecules or interact electrostatically with the phosphate backbone of the opposing strand, further "locking" the duplex.

Comparative Stability Data

| Modification | Linker Type | Steric Bulk | Primary Utility | |

| dT (Natural) | Methyl | Reference | Low | Standard PCR |

| ap-dU | Propargyl (Rigid) | +1.5°C ± 0.5 | High (Outward) | SELEX, Post-labeling |

| aa-dU | Allyl (Flexible) | +0.5°C to +1.0°C | Med (Flexible) | Labeling |

| C5-Propynyl-dU | Propynyl (No Amine) | +1.7°C | Med | Antisense stability |

Enzymatic Compatibility: The "Steric Gate"

The primary bottleneck in using ap-dUTP is enzymatic incorporation. DNA polymerases possess a "steric gate"—a conserved amino acid residue (often glutamate or phenylalanine) that prevents the incorporation of ribonucleotides or bulky modifications.

Family A vs. Family B Polymerases[2]

-

Family A (e.g., Taq): Generally poor tolerance. The active site cleft is narrow. Taq may incorporate a few ap-dUTPs but will stall during dense incorporation (e.g., 100% substitution).

-

Family B (e.g., KOD, Vent, Pwo): Superior tolerance. These enzymes have evolved to replicate larger genomes with higher fidelity and possess a more open solvent-accessible channel in the major groove direction.

Recommended Enzymes

For libraries requiring high-density modification (e.g., SELEX):

-

KOD DNA Polymerase (and variants like KOD XL): The gold standard for C5-modified libraries.

-

Vent (exo-) DNA Polymerase: Lacks 3'->5' exonuclease activity, preventing the excision of the modified nucleotide after incorporation.

-

Deep Vent (exo-): Extremely thermostable, useful for GC-rich templates modified with ap-dUTP.

Protocol: High-Efficiency Incorporation of ap-dUTP

This protocol is designed for 100% replacement of dTTP with ap-dUTP using a Family B polymerase. This is a self-validating workflow; the gel shift indicates success.

Reagents[3]

-

Enzyme: KOD Hot Start DNA Polymerase (or Vent exo-).

-

Buffer: 10x Reaction Buffer (containing

). -

Nucleotides: dATP, dCTP, dGTP (2 mM each); ap-dUTP (2 mM). No dTTP.

-

Template: 70-90 bp dsDNA or ssDNA library.

Step-by-Step Methodology

-

Mg2+ Optimization (Critical): The negatively charged phosphate of the dNTPs chelates magnesium. Modified dNTPs often require higher

.-

Action: Set up a gradient of

from 1.5 mM to 4.0 mM.

-

-

Master Mix Preparation (25

L):-

15.5

L Nuclease-free water -

2.5

L 10x Buffer -

1.5

L -

2.5

L dNTP Mix (2 mM A,C,G, ap-U ) -

0.5

L Forward Primer (10 -

0.5

L Reverse Primer (10 -

1.0

L Template (< 1 ng) -

0.5

L Polymerase (1 U/

-

-

Cycling Conditions:

-

Denature: 95°C for 2 min.

-

Cycle (x25-30):

-

95°C for 20 sec.

- for 30 sec (Annealing).

-

72°C for 45 sec (Extension). Note: Increase extension time by 2x compared to standard Taq to account for steric slowing.

-

-

Final Ext: 72°C for 5 min.

-

Validation (The Gel Shift)

Run the PCR product on a 3% Agarose gel or 10% PAGE.

-

Success Indicator: The ap-dUTP modified DNA will migrate slower than the natural control (dTTP). This "gel shift" is due to the added mass and the drag caused by the projecting cationic amino groups interacting with the gel matrix.

-

Failure Analysis: If no band appears, increase

. If the band is at the same position as the control, check for dTTP contamination.

Workflow Visualization

The following Graphviz diagram outlines the decision logic for polymerase selection and optimization.

Figure 2: Decision matrix for polymerase selection and reaction optimization when using ap-dUTP.

References

-

Davies, D. R., et al. (2012).[2] Unique motifs and hydrophobic interactions shape the binding of modified DNA ligands to protein targets. Proceedings of the National Academy of Sciences, 109(49), 19971-19976. [Link]

-

SomaLogic, Inc. (n.d.). Specificity Elements of SOMAmer™ Reagents. SomaLogic Technical Notes. [Link]

-

Cahová, H., et al. (2008). A bridging water anchors the tethered 5-(3-aminopropyl)-2'-deoxyuridine amine in the DNA major groove.[3] Biochemistry, 47(27), 7147-7157.[3] [Link]

-

Kuwahara, M., et al. (2006). Systematic characterization of 5-substituted 2'-deoxyuridine 5'-triphosphates as substrates for DNA polymerases. Nucleic Acids Research. [Link]

-

Latham, J. A., et al. (1994). The application of a modified nucleotide in aptamer selection: novel thrombin aptamers containing 5-(1-pentynyl)-2'-deoxyuridine. Nucleic Acids Research, 22(14), 2817–2822. [Link]

Sources

- 1. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 2. mohanlab.bme.uh.edu [mohanlab.bme.uh.edu]

- 3. A bridging water anchors the tethered 5-(3-aminopropyl)-2'-deoxyuridine amine in the DNA major groove proximate to the N+2 C.G base pair: implications for formation of interstrand 5'-GNC-3' cross-links by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Aminoallyl-dUTP with NHS-Ester Fluorescent Dyes

This guide provides an in-depth exploration of the chemical principles and practical methodologies for the covalent labeling of aminoallyl deoxyuridine triphosphate (ap-dUTP) with N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism, provides detailed protocols for efficient conjugation, and discusses critical parameters for optimization and troubleshooting.

Foundational Principles: The Chemistry of Amine-Reactive Labeling

The conjugation of ap-dUTP with an NHS-ester dye is a cornerstone technique for generating fluorescently labeled nucleotides, which are indispensable tools in molecular biology for applications such as DNA sequencing, fluorescent in situ hybridization (FISH), and microarray analysis.[1][2][3] The process hinges on a well-characterized nucleophilic acyl substitution reaction.[4]

The primary aliphatic amine on the aminoallyl linker of the dUTP molecule acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable and irreversible amide bond, covalently linking the fluorescent dye to the nucleotide, and releases N-hydroxysuccinimide as a byproduct.[5][6]

The efficiency of this labeling reaction is a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester by water.[4] Understanding and controlling the factors that influence these two competing reactions is paramount for achieving high labeling yields.

The Reaction Mechanism: A Visual Representation

The interaction between ap-dUTP and an NHS-ester fluorescent dye can be visualized as a two-step process. The unprotonated primary amine of ap-dUTP initiates a nucleophilic attack on the ester, leading to the formation of a stable amide linkage.

Caption: Experimental workflow for labeling ap-dUTP.

Step-by-Step Experimental Protocol

1. Preparation of Reagents:

-

ap-dUTP Solution: Dissolve aminoallyl-dUTP in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 10-50 mM.

-

NHS-Ester Dye Solution: Immediately before use, dissolve the NHS-ester fluorescent dye in anhydrous DMSO to a concentration of 10-20 mg/mL. Vortex thoroughly to ensure complete dissolution.

2. Labeling Reaction:

-

In a microcentrifuge tube protected from light, add the ap-dUTP solution.

-

Add the appropriate volume of the NHS-ester dye solution to achieve the desired molar excess.

-

Vortex the reaction mixture gently for 30 seconds.

-

Incubate the reaction at room temperature for 1-2 hours.

3. (Optional) Quenching the Reaction:

-

To stop the reaction and consume any unreacted NHS-ester dye, a quenching agent can be added. Add a small volume of 1 M Tris-HCl (pH 8.0) or 4 M hydroxylamine to the reaction mixture and incubate for 15-30 minutes at room temperature. 4. Purification of the Labeled dUTP:

-

Purification is a critical step to remove unreacted dye, N-hydroxysuccinimide, and any quenching agent.

-

For small molecules like dUTP, purification can be effectively achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Alternatively, certain column chromatography resins can be used for separation.

5. Analysis and Quantification:

-

The concentration and degree of labeling of the purified product can be determined spectrophotometrically by measuring the absorbance at the dye's maximum absorption wavelength and at 260 nm for the DNA.

-

Mass spectrometry can be used to confirm the successful conjugation and purity of the final product.

Downstream Applications: The Utility of Fluorescent dUTP

Fluorescently labeled dUTPs are versatile reagents that can be enzymatically incorporated into DNA probes for a wide array of applications. [3][7][8]

-

Fluorescence In Situ Hybridization (FISH): Labeled probes enable the visualization and localization of specific DNA sequences within chromosomes or cells. [3][7]* Microarray Analysis: Fluorescently labeled cDNA, generated through reverse transcription using labeled dUTPs, is used to probe microarrays for gene expression profiling. [9]* DNA Sequencing: Labeled nucleotides are fundamental components of many next-generation sequencing technologies. [2]* PCR and qPCR: The incorporation of fluorescent dUTPs allows for the detection and quantification of amplified DNA in real-time. [1]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Hydrolysis of the NHS-ester dye due to moisture or prolonged storage after reconstitution.- Presence of primary amines in the buffer (e.g., Tris).- Insufficient molar excess of the dye. | - Verify the pH of the bicarbonate buffer is between 8.0 and 9.0.- Prepare the NHS-ester dye solution immediately before use with anhydrous DMSO.- Use amine-free buffers for the reaction.- Increase the molar ratio of dye to ap-dUTP. |

| High Background Signal in Downstream Applications | - Incomplete removal of unreacted fluorescent dye. | - Optimize the purification protocol. For HPLC, adjust the gradient to ensure clear separation of the labeled nucleotide from the free dye. Consider a second purification step if necessary. |

| Precipitation of Dye During Reaction | - Poor solubility of the NHS-ester dye in the aqueous reaction mixture. | - Ensure the dye is fully dissolved in DMSO before adding it to the reaction. Add the DMSO-dye solution dropwise while vortexing to facilitate mixing. |

Conclusion

The reaction between aminoallyl-dUTP and NHS-ester fluorescent dyes is a robust and highly efficient method for generating essential tools for molecular biology research. A thorough understanding of the underlying chemistry and meticulous control over key reaction parameters are crucial for achieving optimal results. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of this powerful labeling technique.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Cyanine dye dUTP analogs for enzymatic labeling of DNA probes. PMC. [Link]

-

Janelia Fluor 646b, NHS ester Dye Profile. FluoroFinder. [Link]

-

Cyanine dye dUTP analogs for enzymatic labeling of DNA probes. Oxford Academic. [Link]

-

(PDF) Cyanine dye dUTP analogs for enzymatic labeling of DNA probes. ResearchGate. [Link]

-

Fluorescein-12-dUTP, Fluorescent Nucleotides for DNA Labeling. Jena Bioscience. [Link]

-

Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc. [Link]

-

Generating Labeled cDNA with Amino Allyl dUTP and Monofunctional Reactive Cyanine Dyes. [Link]

-

Protocol for amino allyl labeling. [Link]

-

Aminoallyl Labeling. Renaissance School of Medicine at Stony Brook University. [Link]

-

Efficient enzymatic synthesis and dual-colour fluorescent labelling of DNA probes using long chain azido-dUTP and BCN dyes. Oxford Academic. [Link]

-

Rolling circle amplification with fluorescently labeled dUTP-balancing the yield and degree of labeling. PubMed. [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. PMC. [Link]

-

Full article: Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. [Link]

-

Amersham CyDye mono-reactive NHS Esters. Dutscher. [Link]

-

Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. [Link]

-

Labeling of cDNA --- Amino-allyl dye coupling. Star Republic: Guide for Biologists. [Link]

-

Glen Report 33-12: New Products — Dye NHS Esters. Glen Research. [Link]

-

Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. ResearchGate. [Link]

-

(PDF) Rolling circle amplification with fluorescently labeled dUTP—balancing the yield and degree of labeling. ResearchGate. [Link]

-

Bionano Troubleshooting Guides. [Link]

Sources

- 1. Fluorescent Dyes - Cyanine Dyes | NHS Ester for Labeling | Karebay [karebaybio.com]

- 2. eu.idtdna.com [eu.idtdna.com]

- 3. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

The Architect’s Guide to C5-Modified dUTP Analogs: From Mechanism to Therapeutic Application

Executive Summary

This technical guide analyzes the structural and functional evolution of C5-modified 2'-deoxyuridine-5'-triphosphate (dUTP) analogs.[1] Since the foundational work of Langer et al. (1981), the C5 position of the pyrimidine ring has emerged as the premier site for functionalizing nucleic acids without disrupting Watson-Crick base pairing. This document synthesizes the chemical design principles, enzymatic incorporation kinetics, and downstream applications of these analogs, specifically focusing on their role in Next-Generation Sequencing (NGS) and high-affinity aptamer development (SOMAmers).

Historical Context & Structural Logic

The Foundational Breakthrough

In 1981, Langer, Waldrop, and Ward published the seminal paper demonstrating that biotin could be attached to the C-5 position of dUTP via an allylamine linker. Crucially, they proved that DNA polymerases could incorporate these bulky analogs into growing DNA strands.[2]

Why the C5 Position?

The selection of the C5 position is not arbitrary; it is a decision governed by the structural biology of the DNA double helix.

-

Major Groove Projection: In B-DNA, the C5 position of pyrimidines (and the C7 of 7-deazapurines) projects directly into the major groove.

-

Base Pairing Integrity: unlike N3 modifications, C5 substituents do not interfere with the hydrogen bonding face required for A:T base pairing.

-

Polymerase Tolerance: While the major groove is solvent-exposed, the polymerase active site is a constrained environment. The C5 position offers a vector that, with the correct linker geometry, avoids steric clashes with the enzyme’s "finger" domain during the conformational closing step.

Chemical Architecture: Linkers and Payloads

The utility of a C5-modified dUTP is defined by two components: the Linker and the Payload .[3]

Linker Chemistry: Rigid vs. Flexible

-

Rigid Linkers (Alkynes/Alkenes): Derived from Sonogashira coupling. These are preferred for enzymatic incorporation because they project the payload stiffly away from the DNA backbone, reducing the entropic cost of binding.

-

Example: Propargylamino linkers.[2]

-

-

Flexible Linkers (PEG/Aliphatic): Used when the payload requires conformational freedom (e.g., biotin finding avidin). However, long flexible linkers can fold back and interfere with the polymerase active site, often requiring "mutant" polymerases for efficient incorporation.

The Rise of SOMAmers (Slow Off-rate Modified Aptamers)

Standard DNA aptamers lack the chemical diversity of proteins. SOMAmers solve this by introducing protein-like side chains at the C5 position.

-

Modifications: Benzyl (Phe mimic), Naphthyl (Trp mimic), and Isobutyl (Leu mimic).

-

Effect: These hydrophobic groups allow the aptamer to form tight, stereospecific hydrophobic cores with target proteins, achieving

values in the picomolar range, far surpassing standard DNA aptamers.

Enzymatic Incorporation Mechanisms

The Steric Gate

Polymerases employ a "kinetic checkpoint" to ensure fidelity. Upon binding a correct dNTP, the enzyme undergoes a conformational change from an "open" to a "closed" state.

-

Family A (e.g., Taq): The O-helix rotates to sandwich the incoming dNTP. Bulky C5 groups often clash with this helix, drastically reducing

. -

Family B (e.g., KOD, Vent, Pwo): These archaeal polymerases possess a more spacious active site channel. They are the enzymes of choice for incorporating heavily modified C5-dUTPs (e.g., SOMAmers or dye-labeled nucleotides).

Visualization: The Polymerase Kinetic Checkpoint

The following diagram illustrates the kinetic bottleneck where C5-modifications often cause stalling.

Caption: Kinetic pathway of dNTP incorporation. Family B polymerases bypass the "Stall" state more effectively for C5-modified analogs due to a wider active site channel.

Experimental Protocols

Protocol: Enzymatic Incorporation of C5-Modified dUTPs

Objective: Generate a full-length DNA strand containing 100% substitution of dTTP with C5-modified dUTP (e.g., C5-Biotin-dUTP or C5-Azide-dUTP).

Reagents:

-

Template DNA (100 nM)

-

Primer (500 nM, 5'-labeled for visualization)

-

Polymerase: KOD Hot Start or Vent (exo-) (2 U/rxn) – Crucial: Do not use standard Taq.

-

Buffer: 1x Thermopol or KOD Buffer (ensure

is optimized, typically 2-4 mM). -

dNTP Mix: dATP, dCTP, dGTP (200 µM each).

-

Modified Nucleotide: C5-modified dUTP (200 µM). Note: Do not add dTTP.

Workflow:

-

Assembly: Mix water, buffer, dNTPs (A,C,G), Modified-dUTP, Primer, and Template on ice. Add Polymerase last.

-

Denaturation: 95°C for 2 min.

-

Cycling (30 cycles):

-

95°C for 15 sec.

- (Annealing) for 30 sec.

-

68-72°C (Extension) for 2 min/kb . Note: Extension time must be doubled compared to natural dNTPs to account for slower kinetics.

-

-

Validation: Run 5 µL on a 2-3% Agarose gel or 15% TBE-Urea PAGE. Modified DNA will migrate slower than natural DNA due to increased mass and drag ("Gel Shift" assay).

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) on C5-EdU DNA

Objective: Label C5-Ethynyl-dUTP (EdU) incorporated DNA with a fluorescent azide.

-

DNA Prep: Purify the enzymatic product (from 4.1) using a silica column (e.g., QIAquick) to remove free nucleotides. Elute in

. -

Reaction Mix:

-

DNA (1 µg in 20 µL

). -

Azide: 10 mM Fluorphore-Azide (1 µL).

-

Cu-TBTA Complex: Premix 1 mM

and 2 mM TBTA (1:2 ratio). Add 2 µL of this complex. -

Reducing Agent: 10 mM Sodium Ascorbate (2 µL). Add fresh.

-

-

Incubation: 30 mins at Room Temp in the dark.

-

Cleanup: Ethanol precipitation is required to remove unreacted dye.

Applications & Data Visualization[4]

Comparative Polymerase Efficiency

The following table summarizes which polymerases are best suited for specific C5 modifications based on field data.

| Polymerase Family | Enzyme Examples | C5-Mod Tolerance | Best Use Case |

| Family A | Taq, Klenow | Low | Small modifications (e.g., C5-Methyl, C5-Propynyl).[4] |

| Family B | Vent (exo-), Pwo, Deep Vent | High | Bulky modifications (Biotin, Fluorescein). |

| Engineered | KOD XL, KlenTaq mutants | Very High | SOMAmers, Hydrophobic side chains, NGS terminators. |

SELEX Workflow with C5-Modified Libraries

The generation of SOMAmers requires a modified SELEX loop.

Caption: Modified SELEX cycle. The critical step is the PCR amplification, which must faithfully regenerate the C5-modification using a compatible polymerase.

Structural Logic of C5-Modifications

To understand the lack of interference with base pairing, consider the vector of the C5 position.

Caption: Structural schematic showing how C5 modifications project into the major groove, leaving the Watson-Crick face (H-Bonds) undisturbed.

Future Outlook: Beyond Natural Bases